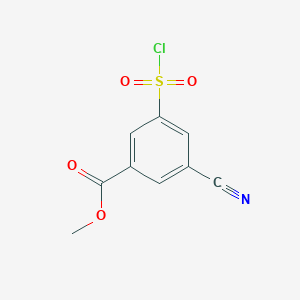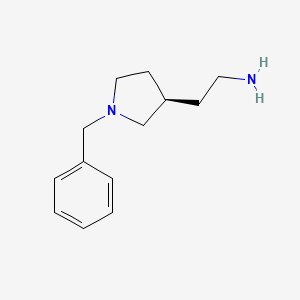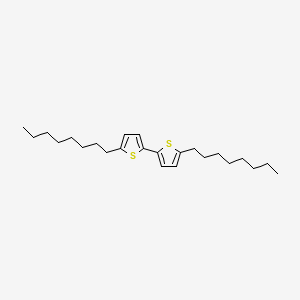
5,5'-Dioctyl-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dioctyl-2,2’-bithiophene is an organic compound with the molecular formula C24H38S2. It is a derivative of bithiophene, where two octyl groups are attached to the 5 and 5’ positions of the bithiophene core. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dioctyl-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by a coupling reaction with octyl groups. One common method includes the use of N-bromosuccinimide (NBS) to brominate 2,2’-bithiophene, forming 5,5’-dibromo-2,2’-bithiophene. This intermediate is then subjected to a coupling reaction with octyl magnesium bromide in the presence of a palladium catalyst to yield 5,5’-Dioctyl-2,2’-bithiophene .
Industrial Production Methods
Industrial production of 5,5’-Dioctyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and coupling reactions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5,5’-Dioctyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation, alkylation, and arylation reactions are common, where substituents are introduced at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using NBS, while alkylation and arylation often involve Grignard reagents or Suzuki coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted bithiophenes depending on the reagents used.
科学的研究の応用
5,5’-Dioctyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in bioelectronics and biosensors.
Medicine: Explored for its use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of 5,5’-Dioctyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated system allows for the delocalization of electrons, which is essential for its conductivity. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting cellular functions .
類似化合物との比較
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of 5,5’-Dioctyl-2,2’-bithiophene.
2,2’-Bithiophene: The parent compound without the octyl substituents.
5,5’-Dicyano-2,2’-bithiophene: A derivative with cyano groups instead of octyl groups.
Uniqueness
5,5’-Dioctyl-2,2’-bithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. This makes it particularly valuable in the production of flexible and printable electronics .
特性
分子式 |
C24H38S2 |
|---|---|
分子量 |
390.7 g/mol |
IUPAC名 |
2-octyl-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-23(25-21)24-20-18-22(26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChIキー |
NDPXLTVDMYVEJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


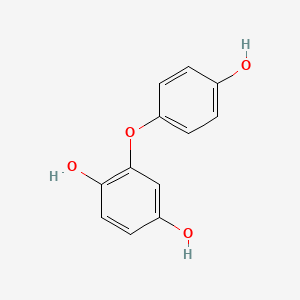
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)


![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
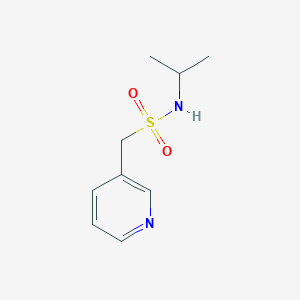
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
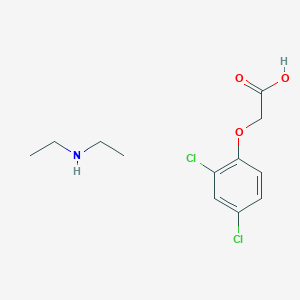
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
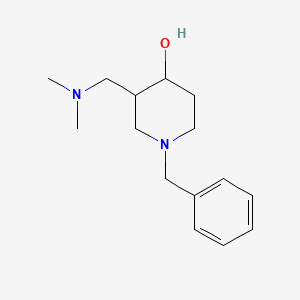
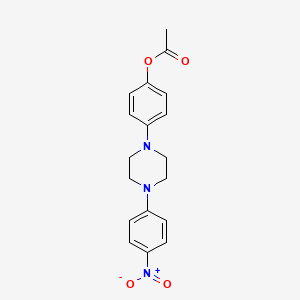
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
